5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and an amine group attached to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions. This involves the reaction of a fluorobenzyl halide with the pyrazole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-(3-chloro-benzyl)-2H-pyrazol-3-ylamine
- 5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazol-3-ylamine
- 5-tert-Butyl-2-(3-nitro-benzyl)-2H-pyrazol-3-ylamine
Uniqueness
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-14(2,3)12-8-13(16)18(17-12)9-10-5-4-6-11(15)7-10/h4-8H,9,16H2,1-3H3 |
InChI Key |
YSYRDOXIDQQLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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